Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate

Description

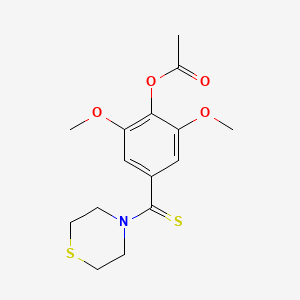

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is a synthetic phenolic derivative characterized by a 2,6-dimethoxy-substituted phenol core. At the 4-position, it bears a thiomorpholinothiocarbonyl group, a sulfur-containing heterocyclic substituent, and is esterified with an acetyl group. Its acetate group further modulates solubility and bioavailability.

Properties

CAS No. |

35624-97-6 |

|---|---|

Molecular Formula |

C15H19NO4S2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate |

InChI |

InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

FYHXRXUYDLOVIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Dimethoxyphenol Core

The foundational step in synthesizing Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is the preparation of the 2,6-dimethoxyphenol intermediate. A patented method (CN106631714A) describes an efficient, high-yield synthesis of 2,6-dimethoxyphenol by etherification of pyrogallic acid (1,2,3-trihydroxybenzene) with dimethyl carbonate using tetrabutylammonium bromide (TBAB) as a catalyst in a microreactor setup. This process offers advantages such as high purity (up to 99%), high yield (up to 92%), and continuous production capability under optimized conditions.

Key reaction parameters include:

| Parameter | Optimal Range/Value |

|---|---|

| Pyrogallic acid : Dimethyl carbonate molar ratio | 1 : 2.1 |

| TBAB catalyst molar ratio | 1 : 0.005 |

| Reaction temperature | 120–140 °C |

| Reaction pressure | 5 MPa |

| Flow velocity in microreactor | 2 mL/min |

| Reaction time | ~2 hours |

| Solvent | Methanol (150 mL) |

Reaction summary:

Pyrogallic acid reacts with dimethyl carbonate in the presence of TBAB catalyst inside a microreactor at elevated temperature and pressure, producing 2,6-dimethoxyphenol with methyl alcohol and carbon dioxide as benign byproducts. The product is isolated by distillation after solvent recovery.

Introduction of Thiomorpholinothiocarbonyl Group

The next step involves functionalizing the 2,6-dimethoxyphenol at the 4-position with a thiomorpholinothiocarbonyl substituent. Although explicit detailed synthetic protocols for this exact substitution are scarce in open literature, the general approach involves:

- Formation of a thiocarbonyl intermediate, usually via reaction of the phenol with thiophosgene or related thiocarbonyl transfer reagents.

- Subsequent nucleophilic substitution with thiomorpholine, a sulfur-containing morpholine analog, to form the thiomorpholinothiocarbonyl moiety attached to the aromatic ring.

This step requires careful control of reaction conditions to ensure selective substitution at the 4-position and to avoid overreaction or side products.

Acetylation to Form the Acetate

The final step is acetylation of the phenolic hydroxyl group to form the acetate ester. This is typically achieved by reacting the substituted phenol with acetic anhydride or acetyl chloride under mild conditions, often in the presence of a base such as pyridine or triethylamine to catalyze the esterification.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Etherification | Pyrogallic acid + dimethyl carbonate + TBAB, 120–140 °C, 5 MPa, microreactor | 2,6-Dimethoxyphenol (high purity, yield) |

| 2. Thiomorpholinothiocarbonylation | 2,6-Dimethoxyphenol + thiophosgene (or equivalent) + thiomorpholine | 2,6-Dimethoxy-4-(thiomorpholinothiocarbonyl)phenol |

| 3. Acetylation | Acetic anhydride or acetyl chloride + base (pyridine) | This compound |

Research Outcomes and Perspectives

- The microreactor-based etherification method for producing 2,6-dimethoxyphenol is notable for its scalability, environmental friendliness (using dimethyl carbonate instead of toxic dimethyl sulfate), and high efficiency.

- The thiomorpholinothiocarbonyl functionalization, while less documented explicitly for this compound, follows established thiocarbonylation chemistry principles, suggesting feasible laboratory synthesis routes.

- Acetylation of phenolic hydroxyl groups is a well-established reaction, ensuring reliable conversion to the acetate derivative.

- No direct experimental data on yields or purities for the thiomorpholinothiocarbonylation and acetylation steps were found in the searched documents, indicating a potential area for further research and optimization.

- The compound's molecular formula is C15H19NO4S2 with a molecular weight of 341.4 g/mol, and it exhibits moderate lipophilicity (XLogP3-AA = 2.1), indicating potential for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate with structurally related phenolic derivatives, emphasizing substituent effects, physicochemical properties, and bioactivity:

Structural and Functional Insights

This contrasts with the allyl group in methoxyeugenol, which contributes to radical scavenging via conjugation with the aromatic ring . Nitroxypropyl derivatives (e.g., compound 18 in ) release nitric oxide (NO), linking phenolic scaffolds to vasodilation and cardiovascular therapeutics .

Physicochemical Properties: Lipophilicity: The acetate group in the target compound increases hydrophobicity compared to non-esterified analogs (e.g., syringol), improving membrane permeability . Thermal Stability: Allyl-substituted derivatives like 2,6-dimethoxy-4-(2-propenyl)-phenol are stable in bio-oils up to pyrolysis temperatures, suggesting utility in biofuel additives .

Antioxidant Capacity: Methoxyeugenol and triazolothiadiazine derivatives with methoxymethyl groups exhibit strong DPPH radical scavenging, attributed to electron-donating methoxy groups .

Biological Activity

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is a complex organic compound with potential biological activities. This article synthesizes available research findings regarding its biological properties, including antioxidant activity, genotoxicity, and safety assessments.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁NO₅S₂

- Molecular Weight : 371.47 g/mol

- Melting Point : 194-195°C

- InChIKey : RQQFWCGBEUOWQW-UHFFFAOYSA-N

The compound features a phenolic structure substituted with methoxy groups and a thiomorpholinothiocarbonyl moiety, which may influence its biological activity.

Antioxidant Activity

Research indicates that derivatives of 2,6-dimethoxyphenol exhibit significant antioxidant properties. For instance, compounds synthesized from 2,6-dimethoxyphenol demonstrated notable free radical scavenging ability when tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Specifically, certain derivatives showed enhanced antioxidant capacity due to the nature of substituents on the phenolic ring .

| Compound | DPPH IC50 (µg/mL) | FRAP (mM FeSO₄) |

|---|---|---|

| 6h | 20 | 1.5 |

| 6i | 15 | 1.8 |

Genotoxicity and Safety Assessment

A comprehensive safety assessment of 2,6-dimethoxyphenol indicates that it is not expected to be genotoxic. Studies involving bacterial reverse mutation assays (Ames test) showed no increase in revertant colonies at tested concentrations, suggesting a lack of mutagenic potential . The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was determined to be approximately 3.3 mg/kg/day .

Case Studies

- Antioxidant Efficacy : In a study evaluating various phenolic compounds for antioxidant activity, derivatives of 2,6-dimethoxyphenol were found to significantly reduce oxidative stress markers in vitro. The study highlighted the role of substituents in enhancing the radical scavenging ability of these compounds .

- Toxicological Profile : A detailed toxicological profile assessed the reproductive toxicity and general safety of phenolic compounds including 2,6-dimethoxyphenol. Results indicated that while the compound does not exhibit significant toxicity at low doses, further studies are warranted to evaluate long-term exposure effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.